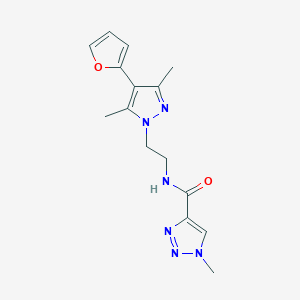

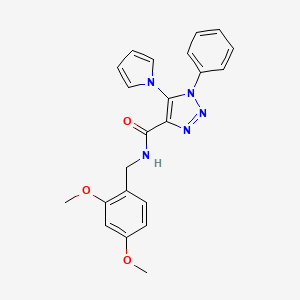

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a furan ring, a pyrazole ring, and a triazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired substitution pattern and the specific conditions used .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, furan compounds with sulfonyl groups have been explored through various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the specific functional groups present.Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanism Studies

- Research by Ledenyova et al. (2018) investigated the reaction mechanisms involving similar chemical structures, highlighting the ANRORC rearrangement in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, which may provide insights into the chemical behavior of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Ledenyova et al., 2018).

Novel Compound Synthesis

- El-Essawy and Rady (2011) explored the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on pyrazolo derivatives. This research provides an understanding of the potential pathways for synthesizing related compounds (El-Essawy & Rady, 2011).

Computational and Spectroscopic Analysis

- Singh, Rawat, and Sahu (2014) conducted a computational and spectroscopic study on a related pyrrole chalcone derivative. Their work may offer valuable computational insights for similar compounds (Singh, Rawat, & Sahu, 2014).

Synthesis and Biological Evaluation

- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showcasing methods and evaluations that could be applied to the synthesis and evaluation of similar compounds (Rahmouni et al., 2016).

Antibacterial and Antioxidant Activities

- Sokmen et al. (2014) examined the antibacterial, antiurease, and antioxidant activities of triazole Schiff base and amine derivatives, which could be relevant for assessing the biological activities of similar structures (Sokmen et al., 2014).

Novel Heterocyclic Systems

- Fershtat and Makhova (2016) reviewed synthetic methods for non-annelated polynuclear heterocyclic systems, which might include insights applicable to the synthesis of this compound (Fershtat & Makhova, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-10-14(13-5-4-8-23-13)11(2)21(18-10)7-6-16-15(22)12-9-20(3)19-17-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYAPLFTPHYSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)

![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)